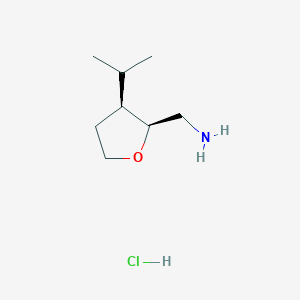
(1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol, also known as JNJ-42153605, is a novel small-molecule inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by heat, acid, and various endogenous and exogenous ligands. It is involved in the regulation of pain, inflammation, and thermoregulation. TRPV1 is expressed in various tissues, including primary sensory neurons, dorsal root ganglia, and the central nervous system.
Mechanism of Action
(1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol is a selective inhibitor of TRPV1. It binds to the channel and blocks its activation by various stimuli, including heat, acid, and ligands such as capsaicin. By blocking TRPV1 activation, this compound reduces the transmission of pain signals from peripheral sensory neurons to the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), from activated immune cells. It also reduces the production of reactive oxygen species (ROS) and nitric oxide (NO) in activated immune cells. This compound has been shown to have a good safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
(1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol has several advantages as a research tool. It is a highly selective and potent inhibitor of TRPV1, which makes it ideal for studying the role of TRPV1 in pain and inflammation. It has been extensively validated in preclinical models of pain and inflammation, which makes it a reliable research tool. However, this compound has some limitations as well. It has low solubility in water, which makes it difficult to administer in vivo. It also has a relatively short half-life in vivo, which makes it necessary to administer multiple doses.
Future Directions
(1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol has several potential future directions. It could be used as a research tool to study the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. It could also be used as a starting point for the development of new TRPV1 inhibitors with improved pharmacokinetic properties. Finally, this compound could be tested in clinical trials as a potential treatment for pain and inflammation.
Synthesis Methods
The synthesis of (1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol involves a multi-step process that starts with the reaction of 2-amino-6-fluoroaniline with cyclohexanone to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine intermediate. The amine is then coupled with the appropriate acid chloride to form the final product. The overall yield of the synthesis is around 20%.
Scientific Research Applications
(1R*,4R*)-4-(2-Amino-6-fluorophenylamino)cyclohexanol has been extensively studied in preclinical models of pain and inflammation. It has been shown to be effective in reducing pain in various animal models, including neuropathic pain, inflammatory pain, and osteoarthritis pain. This compound has also been shown to reduce inflammation in models of acute and chronic inflammation.
properties
IUPAC Name |
4-(2-amino-6-fluoroanilino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-10-2-1-3-11(14)12(10)15-8-4-6-9(16)7-5-8/h1-3,8-9,15-16H,4-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKNUGVOFMXQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=C(C=CC=C2F)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225248 |
Source


|
| Record name | trans-4-[(2-Amino-6-fluorophenyl)amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233955-58-2 |
Source


|
| Record name | trans-4-[(2-Amino-6-fluorophenyl)amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2939244.png)
![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939245.png)
![N~1~-isopropyl-2-[1-[2-(2-methylpiperidino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2939246.png)







